2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the difluoromethyl group and the oxadiazole ring in its structure makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which are often catalyzed by specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reactant flow rates, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxadiazole ring play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles and oxadiazole derivatives, such as:
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives
Uniqueness
What sets 2-{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide apart is its specific combination of the difluoromethyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H9F2N3O3 |
---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2-[4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C11H9F2N3O3/c12-9(13)11-15-10(16-19-11)6-1-3-7(4-2-6)18-5-8(14)17/h1-4,9H,5H2,(H2,14,17) |
InChI Key |
IRUPMECVKPARRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)F)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.